1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid

Overview

Description

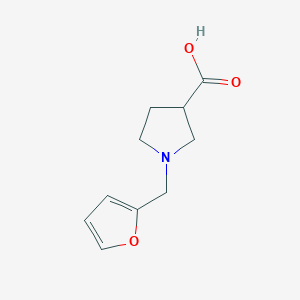

1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a furan ring attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with furan-2-carboxylic acid and pyrrolidine.

Reaction Steps: The furan-2-carboxylic acid is first activated, often using reagents like thionyl chloride, to form the acid chloride. This is then reacted with pyrrolidine to form the corresponding amide intermediate.

Reduction: The amide intermediate is reduced, often using lithium aluminum hydride (LiAlH4), to form the final product, this compound.

Industrial Production Methods:

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing the reaction time and improving yield.

Catalytic Methods: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, making the process more efficient.

Chemical Reactions Analysis

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.

Substitution Reactions: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: 1-(furan-2-ylmethyl)pyrrolidine-3-ol.

Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The furan ring can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Furan-2-carboxylic Acid: Similar in structure but lacks the pyrrolidine ring.

Pyrrolidine-3-carboxylic Acid: Similar in structure but lacks the furan ring.

N-(Furan-2-ylmethyl)ethanamine: Contains a similar furan ring but has an ethanamine group instead of pyrrolidine.

Biological Activity

1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (also referred to as FMPCA) is a compound that has garnered interest due to its potential biological activities, particularly in the context of immunology and medicinal chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

FMPCA is characterized by a pyrrolidine ring substituted with a furan group and a carboxylic acid moiety. This unique structure may contribute to its biological activity, particularly in modulating immune responses.

FMPCA has been studied primarily for its role as an inhibitor of the ST2 receptor, which is implicated in graft-versus-host disease (GVHD). The compound acts by reducing the levels of soluble ST2 (sST2), a biomarker associated with inflammation and immune response. Elevated sST2 levels are linked to poor outcomes in hematopoietic cell transplantation (HCT) patients.

Immunomodulatory Effects

Research indicates that FMPCA exhibits significant immunomodulatory properties. In a study focusing on ST2 inhibitors, FMPCA derivatives were shown to enhance the expansion of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance. The compound demonstrated a dose-dependent effect on T cell proliferation, promoting Treg expansion while inhibiting effector T cell proliferation. This dual action suggests potential therapeutic applications in managing autoimmune conditions and transplant rejection.

Antimicrobial Activity

While the primary focus has been on its immunomodulatory effects, FMPCA's structural relatives have been evaluated for antimicrobial properties. For instance, related pyrrolidine derivatives have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Although specific data on FMPCA's antimicrobial activity is limited, its chemical structure suggests potential efficacy against microbial pathogens.

Structure-Activity Relationship (SAR)

A detailed SAR study of FMPCA analogs revealed that modifications to the furan or pyrrolidine moieties significantly impacted their biological activity. For instance, certain substitutions enhanced binding affinity to the ST2 receptor, leading to improved pharmacological profiles. Table 1 summarizes key findings from SAR studies:

| Compound | IC50 (µM) | Treg Expansion | Effector T Cell Inhibition |

|---|---|---|---|

| iST2-1 | 36 | Moderate | High |

| 3c | 6 | High | Moderate |

| 14e | 12 | Low | Low |

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that compounds related to FMPCA exhibit favorable profiles in terms of absorption and half-life. For example, compound 3c showed a half-life of approximately 3.74 hours when administered intraperitoneally at a dosage of 40 mg/kg. These findings suggest that FMPCA and its derivatives could be viable candidates for further development as therapeutic agents.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJVEPAJPOZGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.